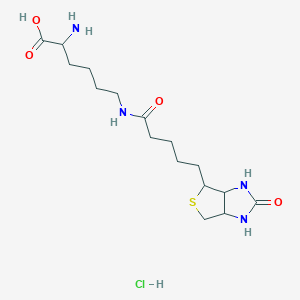

Biocytin hydrochloride

Description

Biocytin hydrochloride (CAS: 98930-70-2; molecular formula: C₁₆H₂₉ClN₄O₄S; molecular weight: 408.94 g/mol) is a water-soluble derivative of D-biotin conjugated to L-lysine via an ε-amino linkage . It is widely used in neuroscience for intracellular neuronal labeling, axonal tracing, and synaptic connectivity studies due to its compatibility with avidin-biotin complex (ABC) detection systems . Additionally, it serves as a substrate for studying biotinidase kinetics and biotin uptake mechanisms . Its low molecular weight (~409 Da) and high solubility in physiological buffers facilitate microinjection and diffusion within neural tissues .

Properties

IUPAC Name |

2-amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O4S.ClH/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14;/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGQMNFQNPUYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585083 | |

| Record name | N~6~-[5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98930-70-2 | |

| Record name | N~6~-[5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Modern Synthetic Approaches: Multi-Step Organic Synthesis

Recent research has developed more sophisticated synthetic routes to biocytin derivatives, focusing on selective protection and deprotection of functional groups to improve yield and purity.

Example from Neuroanatomical Tracer Synthesis:

Starting Materials: Protected amino acid derivatives such as N-carbobenzyloxy-L-lysine methyl ester.

Coupling: The carboxylate group of D-biotin is coupled to the secondary amine of the protected lysine derivative using coupling reagents like PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) in dry dichloromethane with a base such as diisopropylethylamine.

Selective Reduction: Nitrile groups are selectively reduced under hydrogenation conditions with Raney Nickel and ammonia/methanol mixtures.

Deprotection: Protective groups such as carbobenzyloxy (Cbz) and methyl esters are removed by catalytic hydrogenation and basic hydrolysis (e.g., LiOH in THF/MeOH/water).

Purification: The final product is purified by standard chromatographic or crystallization methods.

This multi-step process allows for the synthesis of biocytin analogues with modifications on the lysine or biotin moieties, enhancing functional versatility.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Protection | TBDMS for alcohol groups | Prevent side reactions |

| Coupling | PyBroP, DIPEA, dry CH2Cl2 | Forms amide bond |

| Reduction | Raney Ni, H2, NH3/MeOH | Converts nitrile to amine |

| Deprotection | Pd-C, H2, LiOH hydrolysis | Removes protecting groups |

| Purification | Chromatography, crystallization | Isolates pure biocytin |

Source: Improved Neuronal Tract Tracing with Stable Biocytin-Derived Tracers (2009)

Preparation of Biocytin Hydrochloride Salt

After synthesis of free biocytin, conversion to the hydrochloride salt is typically performed to enhance solubility and stability for biochemical applications.

Method: Biocytin is dissolved in an appropriate solvent (e.g., water or ethanol), and hydrochloric acid is added dropwise under stirring.

Precipitation: The hydrochloride salt precipitates or remains in solution depending on conditions.

Isolation: The salt is recovered by filtration or lyophilization.

This salt form is preferred for storage and experimental use due to improved handling properties.

Analytical and Purity Considerations

High purity biocytin hydrochloride is critical for research use. Analytical methods include:

NMR Spectroscopy: Confirms chemical structure and purity.

Mass Spectrometry: Verifies molecular weight.

HPLC: Assesses purity and presence of impurities.

Elemental Analysis: Confirms composition including hydrochloride content.

Summary Table: Comparison of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Lysine Copper Complex Condensation | Simple, classical, patented method | Produces natural L-lysine biocytin | Requires copper removal step; use of acid halides |

| Multi-step Organic Synthesis | Protect/deprotect strategy, coupling reagents | High purity, allows derivative synthesis | More complex, multiple steps, longer time |

| Hydrochloride Salt Formation | Post-synthesis salt formation | Enhances solubility and stability | Requires careful acid addition |

Chemical Reactions Analysis

Types of Reactions

Biocytin hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halides and nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Neuroanatomical Mapping

Biocytin hydrochloride is primarily employed in neuroanatomical studies to trace neuronal connections and visualize the morphology of neurons. This application has significantly advanced our understanding of neural circuits.

- Methodology : The biocytin labeling technique involves intracellular injection during electrophysiological recordings. Once injected, biocytin diffuses throughout the neuron, allowing for detailed visualization of dendritic and axonal structures using avidin-conjugated markers .

- Case Studies : Numerous studies have demonstrated the effectiveness of biocytin in revealing complex neuronal architectures. For instance, research on the neocortex has shown how biocytin-filling can elucidate the connectivity and functional roles of different neuron types within microcircuits .

Biotinylation of Proteins and Peptides

Biocytin hydrochloride is also utilized for the biotinylation of proteins and peptides, facilitating their detection and purification.

- Direct Biotinylation : Recent findings indicate that biocytin hydrazide can directly biotinylate peptides and proteins, which is crucial for studying glycoproteins without misidentification . This method enhances the specificity of assays such as ELISA by allowing selective labeling of target molecules.

- Applications in Glycobiology : Its ability to selectively label sialic acid and galactose in glycoconjugates makes it a powerful tool for studying carbohydrate-protein interactions .

Electrophysiological Studies

The integration of biocytin hydrochloride into electrophysiological studies has provided insights into neuronal function.

- Whole-Cell Recording : Biocytin is used in conjunction with whole-cell patch-clamp techniques to correlate electrophysiological activity with neuronal morphology. This combination allows researchers to investigate how structural features influence neuronal excitability and signaling .

- Case Example : A study involving deubiquitinase cylindromatosis (CYLD) knockout mice utilized biocytin to analyze action potentials and dendritic spine characteristics, revealing significant alterations in neuronal excitability linked to genetic modifications .

Cellular Tracing

Biocytin hydrochloride serves as an effective cellular tracer in various experimental setups.

- Micro-injection Techniques : The compound can be introduced into cells via micro-injection, enabling researchers to track cellular behaviors over time . This application is particularly useful in developmental biology where tracking cell lineage is crucial.

- 3D Reconstructions : Advanced imaging techniques have allowed for the 3D reconstruction of neurons filled with biocytin, providing comprehensive insights into their spatial organization within tissues .

Applications in Disease Models

Biocytin hydrochloride has been instrumental in studying disease models, particularly neurodegenerative diseases.

- Alzheimer’s Research : In studies investigating resilience to Alzheimer’s disease, biocytin was used to map neuronal changes associated with amyloid plaque accumulation, helping to uncover mechanisms of neuroprotection .

- Neurodevelopmental Disorders : Its application in models of neurodevelopmental disorders has enabled researchers to visualize alterations in neuronal connectivity that may underlie behavioral phenotypes.

Mechanism of Action

The mechanism of action of Biocytin hydrochloride involves its interaction with specific molecular targets. The thieno[3,4-d]imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Neurobiotin® (N-(2-aminoethyl)biotinamide hydrochloride)

Structural Differences :

- Neurobiotin has a shorter backbone (molecular weight: 286 Da) compared to biocytin (372 Da) due to the replacement of lysine with an ethylenediamine spacer .

- Unlike biocytin, Neurobiotin exists as a chloride salt, enhancing its solubility and selective iontophoresis with positive current at neutral pH .

Functional Performance :

- Electrophysiological Compatibility : Both compounds minimally alter electrode resistance, but Neurobiotin’s design allows more efficient ejection with positive current, whereas biocytin can be delivered with either polarity .

- Tracing Efficiency : Neurobiotin demonstrates superior anterograde transport in neuronal co-cultures, attributed to its smaller size and reduced steric hindrance .

| Property | Biocytin Hydrochloride | Neurobiotin® |

|---|---|---|

| Molecular Weight | 408.94 g/mol | 286 g/mol |

| Solubility | High in water | Higher in physiological buffers |

| Iontophoresis Polarity | Positive or negative current | Positive current preferred |

| Detection Method | ABC with DAB/Ni-Co enhancement | ABC or fluorescence |

| Key Application | Retrograde tracing, biotinidase studies | Anterograde tracing |

Biocytin Hydrazide Hydrochloride

Structural Modifications :

Functional Advantages :

Modified Biocytin Derivatives (e.g., Sterically Hindered Biocytin Analogs)

Design Innovations:

Homobiotin and Desthiobiotin

Critical Evaluation of Limitations

- Biocytin: Limited stability in extracellular environments due to enzymatic cleavage by biotinidases .

- Neurobiotin : Restricted to anterograde tracing, whereas biocytin is effective in retrograde studies .

- Biocytin Hydrazide : Requires chemical conjugation steps, complicating workflow compared to direct microinjection of biocytin .

Biological Activity

Biocytin hydrochloride, also known as ε-N-biotinyl-L-lysine (CAS: 98930-70-2), is a biotin derivative that has garnered significant attention in molecular biology and biochemistry due to its unique properties and applications. This article delves into the biological activity of biocytin hydrochloride, highlighting its mechanisms, applications, and relevant research findings.

Overview of Biocytin Hydrochloride

Chemical Properties:

- Molecular Formula: C16H28N4O4S · HCl

- Molecular Weight: 406.95 g/mol

- Solubility: Highly soluble in water, facilitating its use in various biological applications.

Biocytin hydrochloride is characterized by its strong binding affinity for avidin and streptavidin, which enhances its utility in protein biotinylation and cellular studies. It is particularly effective in neuroanatomical research for tracing neuronal connections due to its ability to be taken up by neurons and transported anterogradely and retrogradely .

Biocytin hydrochloride functions primarily through its interaction with avidin, a protein that binds biotin with high affinity. This property allows for the visualization of cells and tissues that have incorporated biocytin through various detection methods, such as fluorescence microscopy and histochemistry . The compound is also utilized in studies involving biotinidase, an enzyme that cleaves biotin from proteins, providing insights into metabolic disorders related to biotin deficiency .

Applications in Research

- Neuronal Tracing:

- Protein Biotinylation:

- Cellular Uptake Studies:

Case Study 1: Neuronal Tracing in Rodent Models

A study demonstrated the effectiveness of biocytin hydrochloride in labeling axonal projections in the rat brain. Researchers injected biocytin into the supraoptic nucleus and utilized avidin-biotin complex methods for visualization. The results showed successful recovery of neurons with minimal electrode clogging, highlighting the compound's utility in neuroanatomical studies .

Case Study 2: Biotinidase Activity

Research focused on the specificity and kinetics of biotinidase using biocytin hydrochloride revealed its potential role in diagnosing metabolic disorders related to biotin deficiency. The study measured enzyme activity through various concentrations of biocytin, demonstrating significant findings that could impact clinical diagnostics .

Comparative Analysis of Biocytin Hydrochloride with Related Compounds

| Property/Compound | Biocytin Hydrochloride | Biotin | Biocytin Hydrazide |

|---|---|---|---|

| Molecular Weight | 406.95 g/mol | 244.31 g/mol | 352.43 g/mol |

| Binding Affinity | High | High | Moderate |

| Solubility | High | Moderate | High |

| Applications | Neuroanatomical tracing, protein labeling | Nutritional supplement, enzyme cofactor | Protein labeling |

Q & A

Basic Research: How is Biocytin hydrochloride utilized in neuronal circuit mapping?

Biocytin hydrochloride is a critical tool for neuronal tracing due to its compatibility with avidin-biotin-peroxidase complex (ABC) methods. When injected intracellularly, it diffuses into neuronal processes, enabling post-fixation visualization via avidin-conjugated markers (e.g., fluorescent dyes or peroxidases) . Key steps include:

- Fixation : Use 4% paraformaldehyde to preserve tissue integrity while retaining biocytin-avidin binding capacity .

- Sectioning and Labeling : Post-fixation, tissue sections are incubated with avidin-fluorescein or ABC reagents to amplify signals .

- Validation : Compare labeling efficiency against controls (e.g., Neurobiotin®) to confirm specificity, particularly in dense neural networks .

Basic Research: What are the standard protocols for using Biocytin hydrochloride in enzyme kinetic studies?

Biocytin serves as a substrate for biotinidase and other enzymes involved in biotin metabolism. Methodological considerations include:

- Substrate Preparation : Dissolve biocytin hydrochloride in PBS (pH 7.4) at 1–10 mM, ensuring solubility and stability .

- Enzyme Assays : Use spectrophotometric or fluorometric methods to monitor cleavage rates. For example, track biotin release via HPLC or avidin-based competitive binding assays .

- Controls : Include biotin-free buffers and heat-inactivated enzymes to distinguish enzymatic activity from non-specific hydrolysis .

Advanced Research: How can researchers address variability in Biocytin hydrochloride labeling efficiency across different tissue types?

Variability often arises from differences in tissue permeability, fixation duration, or endogenous biotin interference. Mitigation strategies include:

- Tissue Pretreatment : Use Triton X-100 (0.1–0.3%) to enhance permeability without disrupting biocytin-avidin interactions .

- Endogenous Biotin Blocking : Pre-incubate sections with unconjugated avidin followed by biotin saturation to reduce background noise .

- Optimized Fixation : Adjust paraformaldehyde concentration (2–4%) and fixation time (12–24 hours) based on tissue density .

Advanced Research: What strategies resolve contradictions between Biocytin-based assays and alternative labeling methods?

Discrepancies may stem from differential tracer diffusion rates or detection sensitivities. To reconcile results:

- Multimodal Validation : Combine biocytin labeling with immunofluorescence (e.g., GFP-tagged proteins) to cross-validate synaptic connections .

- Quantitative Analysis : Use confocal microscopy to quantify labeling intensity and spatial distribution, comparing results with electron microscopy for ultrastructural confirmation .

- Troubleshooting : If ABC methods underperform, switch to streptavidin-conjugated gold nanoparticles for higher resolution in electron microscopy .

Advanced Research: How can Biocytin hydrochloride be integrated with fluorescent probes without cross-reactivity?

Biocytin’s dual functional groups (amine and carboxyl) allow conjugation with fluorophores while retaining avidin affinity. Key steps:

- Derivatization : React biocytin with NHS-ester fluorescent dyes (e.g., Alexa Fluor 488) in pH 8.5 buffer, followed by HPLC purification to remove unreacted dye .

- Signal Separation : Use fluorophores with non-overlapping emission spectra (e.g., Alexa Fluor 594 and 488) when co-labeling with other probes .

- Validation : Confirm conjugate stability via gel electrophoresis or mass spectrometry to ensure avidin-binding capacity remains intact .

Advanced Research: What are the implications of Biocytin hydrochloride’s physicochemical properties for in vivo studies?

Despite its utility in vitro, biocytin hydrochloride’s poor oral bioavailability (rapid hydrolysis in the gut) limits systemic applications . For in vivo tracing:

- Direct Injection : Deliver biocytin intracranially via micropipettes to bypass metabolic degradation .

- Covalent Modifications : Link biocytin to cell-penetrating peptides (e.g., TAT) to enhance blood-brain barrier permeability .

- Pharmacokinetic Monitoring : Measure biotin levels in plasma post-administration to assess hydrolysis rates and adjust dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.